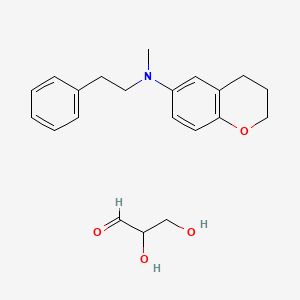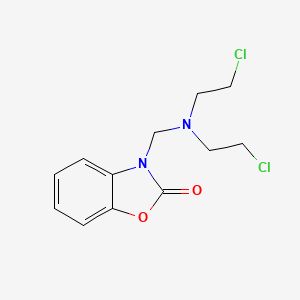
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 . This compound is part of the benzoxazolinone family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or urea . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This reaction is carried out under continuous-flow conditions to avoid solid accumulation and to produce the desired material in high purity .
Industrial Production Methods
In industrial settings, the production of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- can be scaled up using similar synthetic routes. The use of trichloroisocyanuric acid is favored due to its high thermal stability and active chlorine content, making it an efficient and easy-to-handle reagent for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid, sodium hypochlorite, N-bromosuccinimide, and other halogenating agents . The reactions are typically carried out in organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination of 2-benzoxazolinone can yield 5-chloro derivatives .
Scientific Research Applications
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential cellular processes . In cancer research, it is believed to exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzoxazolinone: A parent compound with similar biological activities.
5-Chloro-2-benzoxazolinone: A derivative with enhanced antibacterial properties.
3-Methyl-2-benzoxazolinone: Another derivative with distinct chemical properties.
Uniqueness
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is unique due to its bis(2-chloroethyl)aminomethyl group, which imparts specific chemical and biological properties that are not present in other benzoxazolinone derivatives .
Properties
CAS No. |
7751-31-7 |
|---|---|
Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)aminomethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-5-7-15(8-6-14)9-16-10-3-1-2-4-11(10)18-12(16)17/h1-4H,5-9H2 |
InChI Key |
KDKINIHDQKJCMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


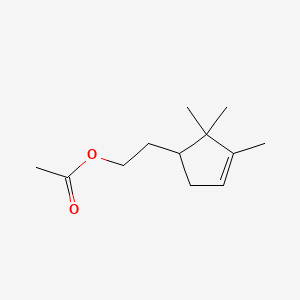

![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
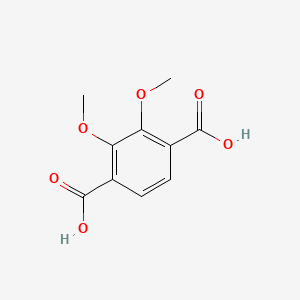
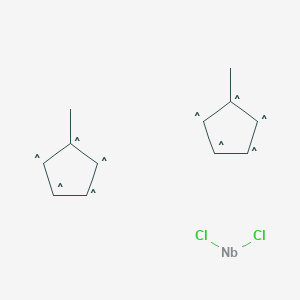
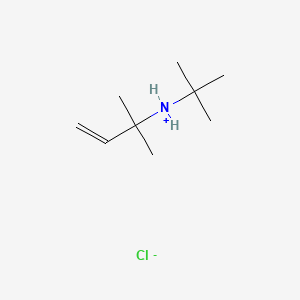
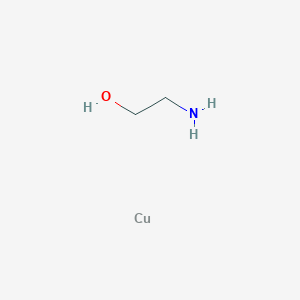
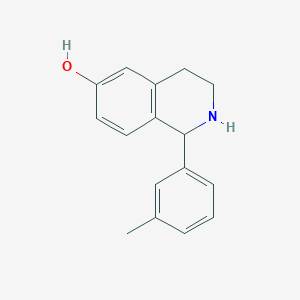
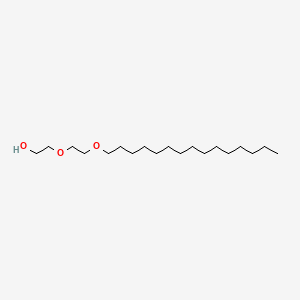
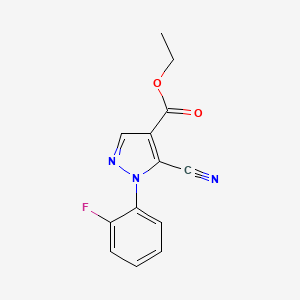
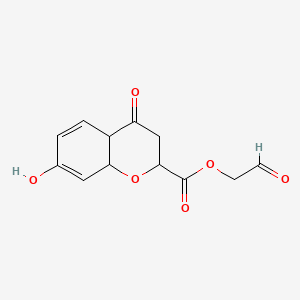
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
